

# An In-depth Technical Guide to N,N,N',N'-Tetramethylmethanediamine

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## Compound of Interest

**Compound Name:** N,N,N',N'-Tetramethylmethanediamine

**Cat. No.:** B1346908

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This technical guide provides a comprehensive overview of **N,N,N',N'-tetramethylmethanediamine**, a versatile reagent in organic synthesis. It covers its fundamental chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes.

## Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical formula C<sub>5</sub>H<sub>14</sub>N<sub>2</sub> is formally known by its IUPAC name: **N,N,N',N'-tetramethylmethanediamine**<sup>[1]</sup>. Due to its widespread use and historical naming conventions, it is also recognized by a variety of synonyms. This technical guide will primarily use the IUPAC name, but a comprehensive list of alternative names is provided below for cross-referencing purposes.

Common Synonyms:

- Bis(dimethylamino)methane<sup>[2]</sup>
- N,N,N',N'-Tetramethyldiaminomethane<sup>[2]</sup>
- Tetramethylmethylenediamine<sup>[2]</sup>

- Methylenebis(dimethylamine)[2]
- Dimethyl((dimethylamino)methyl)amine[2]
- [(dimethylamino)methyl]dimethylamine[2]

## Quantitative Data

A summary of the key physical and chemical properties of **N,N,N',N'-tetramethylmethanediamine** is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>14</sub> N <sub>2</sub>	[2]
Molecular Weight	102.18 g/mol	[2]
CAS Number	51-80-9	[2]
Appearance	Colorless to slightly yellow liquid	[LookChem]
Density	0.749 g/mL at 25 °C	[Sigma-Aldrich]
Boiling Point	85 °C	[cite: 5, Sigma-Aldrich]
Melting Point	-55 °C	[3]
Flash Point	-11 °C (closed cup)	[Sigma-Aldrich]
Refractive Index	n <sub>20/D</sub> 1.401	[Sigma-Aldrich]
Water Solubility	Fully miscible	[ChemBK]

## Experimental Protocols

This section provides detailed methodologies for the synthesis of **N,N,N',N'-tetramethylmethanediamine** and a representative protocol for its application in the Mannich reaction, a cornerstone of its utility in organic synthesis.

## Synthesis of N,N,N',N'-Tetramethylmethanediamine

This protocol describes the synthesis of **N,N,N',N'-tetramethylmethanediamine** from aqueous formaldehyde and dimethylamine.[\[1\]](#)

### Materials:

- Aqueous 30% formaldehyde (100 g, 1.0 mol)
- Aqueous 40% dimethylamine (225 g, 2.0 mol)
- Solid potassium hydroxide
- Potassium hydroxide pellets

### Equipment:

- 500-mL round-bottomed flask
- Magnetic stirring bar
- Dropping funnel
- Ice bath
- Vigreux column
- Distillation apparatus

### Procedure:

- A 500-mL round-bottomed flask equipped with a magnetic stirring bar and a dropping funnel is charged with 100 g (1.0 mol) of aqueous 30% formaldehyde.[\[1\]](#)
- The solution is stirred and cooled in an ice bath while 225 g (2.0 mol) of a 40% aqueous solution of dimethylamine is added dropwise.[\[1\]](#)
- The resulting aqueous solution is allowed to stand overnight at room temperature.[\[1\]](#)

- The solution is then saturated with solid potassium hydroxide, leading to the formation of two distinct layers.[1]
- The layers are separated, and the upper organic layer is dried over potassium hydroxide pellets.[1]
- After removing the drying agent, the product is purified by distillation at atmospheric pressure through a Vigreux column, yielding 85–88 g (83–86%) of **N,N,N',N'-tetramethylmethanediamine**.[1]

## Application in Mannich Reaction: Dimethylaminomethylation of Indoles

**N,N,N',N'-tetramethylmethanediamine** serves as a convenient in-situ source of the Eschenmoser's salt precursor, which is highly effective for the dimethylaminomethylation of various nucleophiles, including active methylene compounds and heterocycles like indoles.[1][4] The following is a representative protocol for the dimethylaminomethylation of a substituted indole.[5][6]

### Materials:

- 7-(4-Chlorobenzoyl)-3-(4-chlorophenyl)-4,6-dimethoxyindole (85 mg, 0.2 mmol)
- Aqueous 40% dimethylamine (0.1 mL)
- Aqueous 37% formaldehyde (0.01 mL)
- Glacial acetic acid (6 mL total)
- Water
- Sodium hydroxide pellets
- Ethyl acetate (EtOAc)
- Magnesium sulfate ( $MgSO_4$ )

### Equipment:

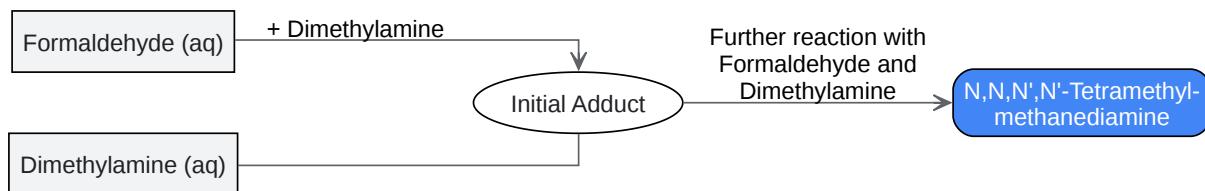
- Reaction flask
- Stirring apparatus
- Ice bath
- Standard laboratory glassware for extraction and drying

#### Procedure:

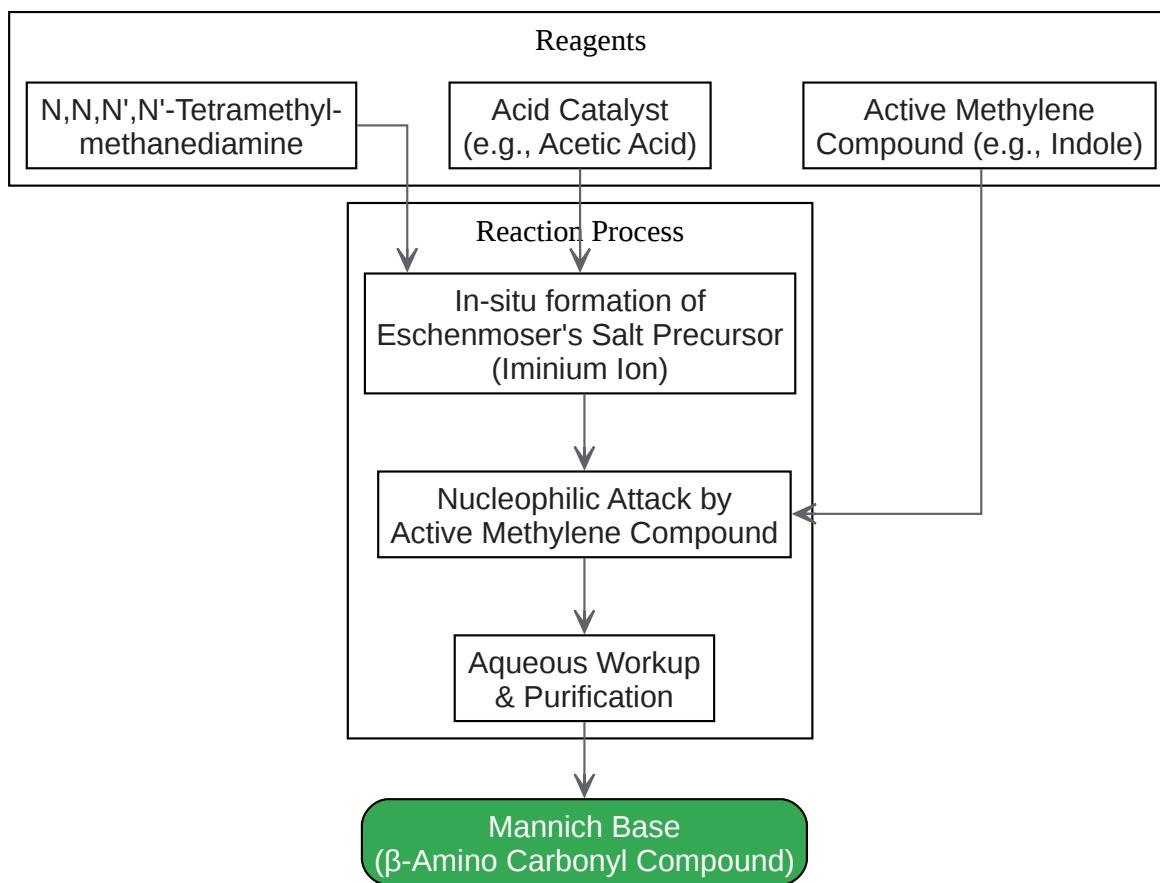
- A solution of the starting indole (85 mg, 0.2 mmol) in glacial acetic acid (5 mL) is prepared in a suitable reaction flask.[5][6]
- In a separate vessel, a cooled mixture of 40% aqueous dimethylamine (0.1 mL) and 37% aqueous formaldehyde (0.01 mL) in glacial acetic acid (1 mL) is prepared.[5][6]
- This cooled mixture is added dropwise to the solution of the indole.[5][6]
- The reaction mixture is stirred at 50 °C overnight.[5][6]
- After the reaction is complete, the mixture is diluted with water (20 mL) and cooled in an ice bath.[5][6]
- Sodium hydroxide pellets are slowly added to the cooled mixture until it becomes basic.[5][6]
- The aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with water and dried over magnesium sulfate.[5][6]
- The solvent is removed under reduced pressure to yield the 2-(N,N'-dimethylaminomethyl)-substituted indole product.[5][6]

## Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key chemical transformations discussed in this guide.

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Caption: Synthesis of **N,N,N',N'-Tetramethylmethanediamine**.

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Caption: General Workflow of the Mannich Reaction.

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